molecular formula C10H13NO4 B1620747 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid CAS No. 54278-11-4

4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1620747
CAS No.: 54278-11-4
M. Wt: 211.21 g/mol
InChI Key: ZFENDBDQFFFJTK-UHFFFAOYSA-N
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Description

The compound would likely be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The “4-(2-carboxyethyl)-3,5-dimethyl” part suggests that the pyrrole ring is substituted with a carboxyethyl group at the 4-position and methyl groups at the 3 and 5 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by substitution reactions to introduce the carboxyethyl and methyl groups .


Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

  • Hydrogen Bonding Dynamics : Research has shown that pyrrole derivatives can form hydrogen-bonded dimers, which are significant in molecular recognition and intermolecular interactions (Wash et al., 1997).
  • Intramolecular Hydrogen Bonding in Pyrrole Derivatives : Another study explored the intramolecular hydrogen bonding in a novel semirubin derivative of pyrrole, which is crucial for understanding the behavior of such compounds in various environments (Huggins & Lightner, 2001).

Polymer Synthesis and Properties

  • Polyester Synthesis : Pyrrole derivatives have been used in the synthesis of novel polyesters, with potential applications in creating biologically active materials (Sugralina et al., 2018).
  • Electroactive Polymers : Carboxylic acid-functionalized polypyrrole has been synthesized, showing potential as a bioactive platform for cell adhesion, useful in biomedical applications like tissue regeneration (Lee et al., 2006).

Structural and Spectroscopic Analysis

  • Structural Analysis of Pyrrole Derivatives : Studies have been conducted on the synthesis, molecular structure, and spectral analyses of various pyrrole derivatives, contributing to the understanding of their chemical behavior and potential applications (Singh et al., 2013).

Bioactivity and Chemical Interactions

  • Molecular Recognition in Water : Water-soluble receptors based on pyrrole have been developed for effective binding of aromatic N-oxides, demonstrating the versatility of pyrrole derivatives in chemical sensing and molecular recognition (Verdejo et al., 2009).

Properties

IUPAC Name

4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-5-7(3-4-8(12)13)6(2)11-9(5)10(14)15/h11H,3-4H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFENDBDQFFFJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363773
Record name 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54278-11-4
Record name 5-Carboxy-2,4-dimethyl-1H-pyrrole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54278-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 2
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 3
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 4
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 5
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 6
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

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